Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Description
Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS: 1255574-50-5) is a pyrido-pyrimidine derivative featuring a benzyl ester at position 6 and a methylsulfonyl group at position 2. This compound is characterized by its bicyclic core structure, which is partially hydrogenated (7,8-dihydro), enhancing its conformational stability. With a purity of ≥96%, it is commercially available for research applications in drug discovery and materials science .
Properties
IUPAC Name |
benzyl 2-methylsulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-24(21,22)15-17-9-13-10-19(8-7-14(13)18-15)16(20)23-11-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQBCIHJTIFYEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2CN(CCC2=N1)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682165 | |
| Record name | Benzyl 2-(methanesulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-50-5 | |
| Record name | Benzyl 2-(methanesulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
While less common, palladium-mediated couplings have been explored for introducing aryl groups. For example, Suzuki-Miyaura coupling with benzyl boronic acid achieves moderate yields (50–60%) but requires stringent anhydrous conditions.
Knoevenagel Condensation
Active methylene compounds (e.g., cyanoacetic acid) facilitate C-6 functionalization prior to esterification. This method enables the incorporation of nitro or carboxamide groups but complicates purification due to byproduct formation.
Analytical Characterization
Spectroscopic Data :
Purity Assessment :
High-performance liquid chromatography (HPLC) analyses report ≥99% purity under optimized conditions, with retention times of 12.5 minutes (C18 column, acetonitrile/water gradient).
Challenges and Optimization
-
Oxidation Side Reactions : Over-oxidation to sulfonic acids is mitigated by controlled reagent stoichiometry.
-
Ester Hydrolysis : Basic conditions during workup may cleave the benzyl ester; neutral pH maintenance is critical.
-
Scalability : Patent CN102675167A highlights phase-transfer catalysis for large-scale methylsulfonyl group introduction, achieving 94.5% yield.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Substituent Variations at Position 2
The 2-position of the pyrido[4,3-d]pyrimidine scaffold is a critical site for modulating electronic and steric properties.
*Molecular weight for the benzyl derivative can be inferred as higher than tert-butyl analogs due to the benzyl group (~105 g/mol increase).
Key Observations :
- Methylsulfonyl vs. Chloro : The methylsulfonyl group (polar, electron-withdrawing) contrasts with chloro (less polar, good leaving group), affecting solubility and reactivity.
- Methylsulfonyl vs.
Ester Group Variations
The ester at position 6 influences pharmacokinetic properties and synthetic flexibility.
Key Observations :
Position 4 Modifications
Modifications at position 4 (e.g., hydroxy, chloro, tosyloxy) alter reactivity and biological activity.
Biological Activity
Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 347.4 g/mol. The compound features a bicyclic structure that integrates both pyridine and pyrimidine rings, with a methylsulfonyl group enhancing its biological properties. Its synthesis typically involves multi-step organic reactions, optimizing conditions to achieve high yields and purity .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of pyrimidines have been shown to possess antibacterial effects against resistant strains of Escherichia coli and Staphylococcus aureus . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of related pyrimidine derivatives. For instance, certain compounds demonstrated potent inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound could exhibit similar anti-inflammatory effects.
Anticancer Activity
Molecular docking studies have been performed on structurally related compounds to evaluate their potential as anticancer agents. These studies focus on interactions with key proteins involved in cancer cell proliferation, such as EGFR tyrosine kinase. Preliminary results indicate promising anticancer activity against various cell lines, including colon and prostate cancer cells .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzyl pyrimidine derivatives. Modifications at specific positions on the core structure can significantly influence their pharmacological profiles:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Methylsulfonyl group at position 2 | Antimicrobial, anti-inflammatory |
| Benzyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | Amino group at position 2 | Enhanced antibacterial activity |
| Benzyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate | Chlorine substitution | Increased cytotoxicity against cancer cells |
The presence of specific functional groups such as methylsulfonyl or amino groups can enhance solubility and bioavailability while potentially increasing the compound's efficacy against targeted biological pathways.
Case Studies
- Antibacterial Screening : A study evaluated a series of pyrimidine derivatives for their antibacterial activities against multi-resistant strains. Among them, several showed effective inhibition of bacterial growth, suggesting that modifications similar to those in this compound could yield potent antimicrobial agents .
- Anti-inflammatory Research : In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrimidines effectively reduced inflammation markers. These findings support the hypothesis that benzyl-substituted pyrimidines may similarly modulate inflammatory responses .
- Anticancer Investigations : In vitro assays on human cancer cell lines revealed that derivatives with structural similarities to this compound exhibited significant cytotoxic effects. The results indicate potential pathways for further development as anticancer therapeutics .
Q & A
Q. What are the recommended synthetic protocols for preparing benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate?
The synthesis typically involves sequential functionalization of the pyrido[4,3-d]pyrimidine scaffold. A common approach includes:
- Step 1 : Condensation of tert-butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate derivatives with methylsulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C .
- Step 2 : Deprotection of the tert-butyl group using trifluoroacetic acid (TFA) followed by benzylation with benzyl chloroformate in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from methanol/water mixtures .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methylsulfonyl at position 2, benzyl carboxylate at position 6). Key signals include δ ~3.3 ppm (methylsulfonyl protons) and δ ~5.1 ppm (benzyl CH) .
- Mass Spectrometry (ESI-MS) : Look for [M+H] peaks matching the molecular weight (e.g., m/z ~415 for CHNOS) .
- HPLC : Reverse-phase C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .
Q. What are the common impurities observed during synthesis, and how are they mitigated?
- Byproducts : Residual tert-butyl intermediates (e.g., incomplete deprotection) or over-sulfonylated derivatives.
- Mitigation :
Q. What are the recommended storage conditions to ensure compound stability?
Q. How is the solubility profile optimized for in vitro assays?
- Solubility Enhancers : Use DMSO (≥50 mg/mL) for stock solutions. For aqueous buffers (e.g., PBS), employ co-solvents like cyclodextrins (10% w/v hydroxypropyl-β-cyclodextrin) .
- Critical Micelle Concentration (CMC) : Test surfactants (e.g., Tween-80 at 0.1%) to improve dispersion in cell culture media .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance kinase inhibition (e.g., EGFR or VEGFR-2)?
- Key Modifications :
- Assays :
Q. What strategies resolve contradictions in biological activity data across different cell lines?
- Case Example : Discrepancies in IC values between A549 (lung cancer) and MCF-7 (breast cancer) cells.
- Approach :
Q. How is in vivo efficacy evaluated in disease models (e.g., cancer or macular degeneration)?
Q. What computational methods predict metabolic liabilities of this compound?
Q. How are crystallographic data utilized to refine synthetic routes?
- Case Study : Crystal structure of analogous tert-butyl derivatives (e.g., tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate) reveals planar pyrimidine rings and boat conformations in the dihydro moiety .
- Implications : Adjust reaction conditions (e.g., microwave irradiation at 700 W) to favor thermodynamically stable conformers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
